![molecular formula C12H15ClF3NO2 B1473851 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride CAS No. 1795276-69-5](/img/structure/B1473851.png)
4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride
Overview
Description
“4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride” is a chemical compound with the molecular formula C12H15ClF3NO2 . It has a molecular weight of 297.7 . The compound contains a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxan-4-amine group .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14F3NO2.ClH/c13-12(14,15)18-10-3-1-2-9(8-10)11(16)4-6-17-7-5-11;/h1-3,8H,4-7,16H2;1H . This code provides a textual representation of the compound’s molecular structure .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available due to the lack of specific literature or experimental data .Scientific Research Applications
Organic Building Block
This compound is an organic building block . It can be used in the synthesis of various other compounds, contributing to the development of new materials and pharmaceuticals .
Synthesis of Pyrazole-Containing Bisphosphonate Esters
4-(Trifluoromethoxy)phenylhydrazine hydrochloride may be used in the synthesis of pyrazole-containing bisphosphonate (N-BPs) esters . These compounds have potential applications in the treatment of bone diseases like osteoporosis .
Inhibitor of Soluble Epoxide Hydrolase (sEH)
The compound is often introduced as a structural fragment in the design of inhibitors of soluble epoxide hydrolase (sEH) . For example, N-(1-propanoylpiperidin-4-yl)-N′-[4-(trifluoromethoxy)phenyl]urea (1770-TPPU) was among the first candidates for clinical trials of inhibitors of sEH . This enzyme is a promising target for the therapy of hypertonia, tuberculosis, renal pathologies, and other socially dangerous diseases .
Antitumor Activity
Compounds containing a 4-(trifluoromethoxy)phenyl group also exhibit antitumor activity via inhibition of tyrosine kinase . This could potentially be used in the development of new cancer treatments .
Insecticide
Metaflumizone, a compound containing a 4-(trifluoromethoxy)phenyl group, is used as an insecticide . It acts by blocking potential-dependent sodium channels in injurious insects and rodents .
Study of Biological Processes Related to Aging
N-[4-(trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide, a compound containing a 4-(trifluoromethoxy)phenyl group, may be useful in studying biological processes related to aging .
Safety and Hazards
properties
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]oxan-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)18-10-3-1-2-9(8-10)11(16)4-6-17-7-5-11;/h1-3,8H,4-7,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXZKJCDCMNKAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)OC(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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